Neuromedin B

Description

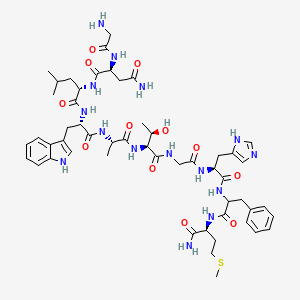

Definition and Classification within Bombesin-like Peptides Neuromedin B is defined as a mammalian bombesin-related peptide.wikipedia.orgnih.govIt is classified within the larger family of bombesin-like peptides, which are characterized by their structural similarities and their initial discovery based on smooth muscle contractile activity.wikipedia.orgehu.eusIn mammals, this family primarily includes gastrin-releasing peptide (GRP) and this compound (NMB).wikipedia.orgThese peptides are synthesized as larger precursor proteins that undergo enzymatic processing to yield their mature, active forms, which are typically between eight and fourteen amino acids in length.wikipedia.orgNMB is a decapeptide, and its C-terminal decapeptide sequence, GNLWATGHFM-(NH2), is highly conserved across mammalian species.wikipedia.orgThis C-terminal region is crucial for the peptide's biological activity and receptor affinity.nih.gov

NMB exerts its functions by binding to its high-affinity receptor, the this compound receptor (NMBR), also known as bombesin (B8815690) receptor 1 (BB1 or BBR-1). nih.govwikipedia.orgnih.gov The NMBR is a G protein-coupled receptor (GPCR) with seven transmembrane spanning regions. wikipedia.orgnih.gov While other bombesin receptors exist in mammals, namely the gastrin-releasing peptide receptor (GRPR or BB2) and bombesin receptor subtype 3 (BRS-3 or BB3), NMB exhibits a higher affinity for NMBR compared to the other two receptors. nih.govbioscientifica.com

Overview of Broad Physiological Significance and Research Landscape The this compound system, comprising NMB and its receptor NMBR, is recognized as an important regulator of various physiological functions in humans and animals.plos.orgNMB is widely distributed in the CNS and peripheral organs, including the gastrointestinal tract.nih.govplos.orgphysiology.orgIts physiological roles are diverse and include the regulation of smooth muscle contraction, exocrine and endocrine secretions, feeding behavior, thermoregulation, blood pressure, glucose levels, and cell growth.ehu.euswikipedia.orgnih.govbioscientifica.complos.org

Research into NMB has utilized various approaches, including the cloning and analysis of NMB and NMBR genes, investigation of their tissue distribution and expression levels, and the use of animal models such as NMBR-deficient mice to delineate the specific functions of the NMB/NMBR system compared to other bombesin receptor systems. nih.govplos.orgjneurosci.org Studies have demonstrated that NMB can induce intracellular signaling pathways upon binding to NMBR, such as the activation of phospholipase, calcium mobilization, and protein kinase C (PKC) activation, leading to downstream effects like gene expression, DNA synthesis, and cellular secretions. wikipedia.orgnih.gov

Recent research continues to explore the specific roles of NMB in various systems. For example, studies have investigated its effects on steroidogenesis, cell proliferation, and apoptosis in porcine Leydig cells, suggesting a role in regulating reproductive function. bioscientifica.comnih.gov NMB has also been implicated in the regulation of nociception and peripheral pain hypersensitivity by stimulating Cav3.2 T-type Ca2+ channels in primary sensory neurons. thno.org Furthermore, research is exploring the potential involvement of NMB in conditions like glioblastoma, with studies investigating the prognostic value of NMB expression. imrpress.com The ongoing research landscape reflects the broad physiological significance of this compound and its receptor in mammalian biology.

Properties

CAS No. |

87096-84-2 |

|---|---|

Molecular Formula |

C52H73N15O12S |

Molecular Weight |

1132.3 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

InChI |

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37?,38-,39-,40-,44-/m0/s1 |

InChI Key |

YPFNACALNKVZNK-FJGCCFFASA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GNLWATGHFM |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 glycyl-arginyl-leucyl-tryptophyl-alanyl-threonyl-glycyl-histidyl-phenylalanyl-methioninamide neuromedin B |

Origin of Product |

United States |

Molecular and Cellular Biology of Neuromedin B

Gene and Protein Structure of Neuromedin B and its Receptor (NMBR)

The structure of both the NMB peptide and its receptor, NMBR, are well-conserved across mammalian species, reflecting their critical biological roles.

This compound is synthesized as a larger precursor protein, prepro-NMB. In rats, this precursor is 117 amino acids long and has a structure similar to human prepro-NMB. jneurosci.org The human prepro-NMB precursor consists of a 24 amino acid signal peptide, NMB-32, and a 17 amino acid carboxyl terminal extension peptide. guidetopharmacology.org The mature, bioactive form of NMB is a decapeptide. guidetopharmacology.orgnih.gov

A key feature of NMB is the high conservation of its C-terminal decapeptide sequence across mammalian species: GNLWATGHFM-(NH2). wikipedia.org This C-terminal region is crucial for high-affinity receptor binding. jneurosci.org The (NH2) indicates a post-translational modification, specifically alpha amidation of the carboxy terminus, which is essential for its activity. wikipedia.organnualreviews.org The predicted amino acid sequence for NMB-32 shows only minor differences (four amino acids) between human, rat, and pig. guidetopharmacology.org

Table 1: Conserved C-Terminal Decapeptide Sequence of Mammalian this compound

| Species | C-Terminal Sequence |

| Human | GNLWATGHFM-(NH2) |

| Rat | GNLWATGHFM-(NH2) |

| Pig | GNLWATGHFM-(NH2) |

Note: The C-terminal decapeptide sequence is highly conserved, with variations primarily occurring outside this region in the full peptide.

The human NMB gene is located on chromosome 15q11-qter and is encoded by three exons. wikipedia.orgguidetopharmacology.org Studies on rat and human genomic DNA suggest the presence of a single NMB gene. guidetopharmacology.org

The this compound receptor (NMBR), also known as the BB1 receptor, is a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgguidetopharmacology.orgmultispaninc.com These receptors are characterized by a structure containing seven transmembrane spanning regions. wikipedia.orgresearchgate.netnih.gov The human NMBR consists of 390 amino acids. researchgate.netufrgs.br The amino acid sequence of the NMBR is well conserved across various species. nih.gov

NMBR is classified as a Family A G protein-coupled receptor, specifically within the peptide receptor and short peptide receptor categories. idrblab.netidrblab.net It is also categorized within the bombesin (B8815690) receptor family. guidetopharmacology.orguniprot.org The human NMBR gene (NMBR) is located on chromosome 6q24.1. ufrgs.brwikipedia.org

Table 2: Key Structural Features of Human NMBR (BB1 Receptor)

| Feature | Description |

| Receptor Family | GPCR Superfamily |

| Subfamily | Bombesin Receptor Family guidetopharmacology.org |

| Subtype Classification | BB1 Receptor guidetopharmacology.org |

| Transmembrane Domains | 7 wikipedia.orgresearchgate.net |

| Amino Acid Length (Human) | 390 researchgate.netufrgs.br |

| Gene Location (Human) | Chromosome 6q24.1 wikipedia.org |

Biosynthesis, Proteolytic Processing, and Post-Translational Modifications of this compound

The biosynthesis of bioactive NMB involves the transcription of the NMB gene into mRNA, followed by translation into the prepro-NMB precursor protein. jneurosci.orgguidetopharmacology.orgnih.gov This precursor undergoes a series of post-translational modifications to yield the mature peptide. wikipedia.organnualreviews.org

Proteolytic processing is a crucial step in NMB biosynthesis. This involves the cleavage of the prepro-NMB precursor by proteases to release the active NMB peptide. nih.gov The signal peptide is removed, and the NMB-32 region is processed. guidetopharmacology.org Endoproteolytic cleavage at specific basic amino acid residues within the precursor sequence is typical for peptide hormone processing. annualreviews.org

A significant post-translational modification of NMB is alpha amidation at the C-terminus. wikipedia.organnualreviews.org This modification, indicated by the -(NH2) group, is essential for the full biological activity and receptor binding affinity of NMB. wikipedia.organnualreviews.orgnih.gov The precursor to alpha-amidated peptides always contains a Gly residue to the COOH-terminal side of the residue to be amidated. annualreviews.org The signal for alpha-amidation is often a sequence like -X-Gly-Basic-Basic- or -X-Gly-Basic-. annualreviews.org The enzyme responsible for this amidation is peptidylglycine alpha-amidating monooxygenase (PAM). annualreviews.org

This compound Receptor Subtypes and Ligand Specificity

The bombesin receptor family in mammals consists of three main subtypes: the this compound receptor (NMBR or BB1), the Gastrin-Releasing Peptide receptor (GRPR or BB2), and the Bombesin Receptor Subtype 3 (BRS-3 or BB3). guidetopharmacology.orgmultispaninc.comguidetopharmacology.org These receptors are all G protein-coupled receptors. guidetopharmacology.orgmultispaninc.comresearchgate.net

The NMBR (BB1) is characterized by its high affinity binding to this compound. wikipedia.orgguidetopharmacology.orgmultispaninc.comnih.gov Research has demonstrated that NMB exhibits a significantly higher affinity for the BB1 receptor compared to other bombesin receptor subtypes. For instance, human NMBR has a considerably higher affinity for NMB than for Gastrin-Releasing Peptide (GRP). nih.gov Studies have shown that NMB can have a Ki of 0.052 nM for the BB1R, while its affinity for the BB2R is about 1000 times lower. nih.gov

Specific amino acid residues within the NMB peptide are critical for its high-affinity binding to the NMBR. wikipedia.org

While NMBR, GRPR, and BRS-3 belong to the same receptor family and share structural similarities, they exhibit distinct ligand specificities and tissue distribution patterns. guidetopharmacology.orgmultispaninc.comufrgs.brnih.gov

The GRPR (BB2 receptor) shows a high affinity for Gastrin-Releasing Peptide (GRP), which is another mammalian bombesin-related peptide. guidetopharmacology.orgmultispaninc.comuniprot.org Human GRPR has a much higher affinity for GRP than for NMB. nih.gov GRP and NMB are considered the most selective natural ligands for GRPR and NMBR, respectively. nih.gov

BRS-3 (BB3 receptor) is classified as an orphan receptor because its natural endogenous ligand is currently unknown. guidetopharmacology.orgmultispaninc.comguidetopharmacology.org BRS-3 shows low affinity for all known naturally occurring bombesin-related peptides, including NMB and GRP. guidetopharmacology.org

Although there is structural homology among the three receptor subtypes (human BRS-3 has 51% amino acid identity with human GRPR and 47% with human NMBR), their ligand binding preferences differ significantly. ufrgs.brnih.govcrimsonpublishers.com This differential specificity allows NMB, GRP, and potentially other ligands to exert distinct physiological effects through their preferred receptors. guidetopharmacology.orgmultispaninc.com

Table 3: Ligand Specificity of Bombesin Receptor Subtypes

| Receptor Subtype | Preferred Endogenous Ligand | Affinity for NMB | Affinity for GRP |

| NMBR (BB1) | This compound (NMB) | High | Low nih.gov |

| GRPR (BB2) | Gastrin-Releasing Peptide (GRP) | Low nih.gov | High |

| BRS-3 (BB3) | Unknown (Orphan) guidetopharmacology.org | Low guidetopharmacology.org | Low guidetopharmacology.org |

Intracellular Signaling Cascades Mediated by NMBR Activation

The this compound receptor (NMBR) is a G protein-coupled receptor (GPCR) that mediates the diverse biological effects of this compound (NMB) by coupling to and activating various intracellular signaling pathways. uni.luwikipedia.org Upon NMB binding, the NMBR undergoes conformational changes that facilitate the interaction with heterotrimeric G proteins, initiating a cascade of downstream events. uni.lu

G Protein-Coupled Receptor Activation Mechanisms

NMBR functions as a 7-transmembrane receptor (7-TMR). uni.luwikipedia.org The binding of NMB to the NMBR leads to the activation of an associated heterotrimeric G protein, which is composed of alpha (α), beta (β), and gamma (γ) subunits. uni.lu Activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) bound to the Gα subunit for guanosine triphosphate (GTP). uni.lu This exchange causes the dissociation of the GTP-bound Gα subunit from the Gβγ dimer, allowing both the Gα-GTP and Gβγ subunits to interact with and regulate downstream effector molecules. uni.lu Studies in trigeminal ganglion neurons have indicated Gq protein coupling as a mechanism for NMBR-mediated responses.

Phospholipase C (PLC) and Intracellular Calcium Mobilization

A key signaling pathway activated by NMBR involves Phospholipase C (PLC). Upon activation, often through Gq protein coupling, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 is released into the cytoplasm and diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to an increase in intracellular free calcium concentration ([Ca2+]i). This increase in intracellular calcium is a critical event in NMBR signaling and is associated with various cellular responses, including smooth muscle contraction. Calcium imaging studies in dorsal root ganglia neurons have demonstrated NMB-induced increases in intracellular calcium, which are blocked by an NMBR antagonist.

Protein Kinase C (PKC) Activation and Downstream Effects

Diacylglycerol (DAG), the other second messenger produced by PLC hydrolysis of PIP2, remains within the plasma membrane and, along with calcium ions, activates Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that, once activated, can phosphorylate a variety of target proteins, leading to diverse downstream effects. In the context of NMBR signaling, PKC activation has been implicated in processes such as myosin light chain phosphorylation, contributing to smooth muscle contraction. However, the specific involvement of PKC can be context-dependent, as observed in studies where NMBR-mediated responses in trigeminal ganglion neurons were found to be independent of PKC activity.

Involvement of AMP-Activated Protein Kinase (AMPK) and Protein Kinase A (PKA)

Research indicates that NMBR stimulation can also lead to the activation of AMP-Activated Protein Kinase (AMPK) and Protein Kinase A (PKA) signaling pathways, particularly in primary sensory neurons. This activation contributes to neuronal hyperexcitability. Experimental evidence shows that the inhibition of either PKA or AMPK can completely abolish the NMB-induced response in these neurons, highlighting the importance of these kinases in specific NMBR-mediated effects. The activation of AMPK and PKA downstream of NMBR suggests potential roles in regulating cellular energy status, protein synthesis, and ion channel activity.

Post-Receptor Intracellular Events: Gene Expression and Cellular Responses

Upon binding of this compound (NMB) to its cognate receptor (NMBR), a G protein-coupled receptor (GPCR), a cascade of intracellular signaling events is initiated. The NMBR is primarily coupled to Gq proteins nih.govidrblab.netciteab.comsigmaaldrich.comfishersci.seresearchgate.netmrc.ac.uk. Activation of Gq leads to the stimulation of Phospholipase C (PLC) nih.govidrblab.netciteab.comsigmaaldrich.comfishersci.seresearchgate.netmrc.ac.uk. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of calcium ions from intracellular stores, resulting in an increase in intracellular free calcium concentration ([Ca2+]i) nih.govidrblab.netciteab.comsigmaaldrich.comfishersci.seresearchgate.netnih.govumich.eduidrblab.net. DAG, along with increased [Ca2+]i, contributes to the activation of Protein Kinase C (PKC) nih.govidrblab.netresearchgate.netnih.govumich.edu.

Beyond the canonical PLC/[Ca2+]i/PKC pathway, NMBR activation also engages other crucial signaling cascades. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a significant downstream effector of NMBR signaling, implicated in processes like cell growth and survival researchgate.netnus.edu.sgnih.govmdpi.com. The AKT pathway is also activated by NMB, contributing to cellular responses such as migration and invasion in certain cell types nih.govscielo.org.mx. Furthermore, the NF-κB (RELA/p65) pathway is a key mediator of NMBR signaling, particularly in inflammatory responses and the regulation of gene expression researchgate.netnih.govnih.gov. In specific neuronal contexts, NMBR signaling has been shown to activate the AMPK/PKA pathway, influencing ion channel activity, such as Cav3.2 T-type calcium channels, and contributing to neuronal excitability nih.gov. While some studies indicate NMBR can increase intracellular cAMP concentrations idrblab.netfishersci.se, others have reported no increase in cAMP in specific cell lines like rat glioblastoma C-6 cells citeab.comsigmaaldrich.com.

These intracellular signaling events translate into diverse cellular responses and the modulation of gene expression. NMB/NMBR signaling plays a critical role in regulating smooth muscle contraction in various tissues, including the uterus and gastrointestinal tract idrblab.netresearchgate.netmrc.ac.uknih.govnus.edu.sgsigmaaldrich.comaacrjournals.orgnih.gov. It influences hormone secretion idrblab.netfishersci.sesigmaaldrich.com and modulates neuronal activity and excitability in regions such as the arcuate nucleus and trigeminal ganglion nus.edu.sgnih.govsigmaaldrich.combiomolther.org. A notable effect of NMBR activation is its impact on cell growth and proliferation, particularly observed in various cancer cell lines idrblab.netfishersci.seumich.edunus.edu.sgnih.govscielo.org.mxnih.govwikipedia.org. NMB has been shown to act as a potent mitogen and growth factor in tissues like normal and neoplastic lung and gastrointestinal epithelial tissues umich.edu.

Detailed research findings highlight the influence of NMB/NMBR signaling on the expression of specific genes. In the context of labor onset in mice, NMBR signaling via the RELA/p65 pathway upregulates the expression of Interleukin-6 (Il6) researchgate.netnih.gov. Studies have also indicated changes in the expression of Nmbr, Rela/p65, and Il6 genes during pregnancy and labor nih.gov. NMB expression itself can be regulated, as seen in adipose tissue where its mRNA levels are influenced by changes in energy balance and leptin nih.govresearchgate.net. In pituitary corticotrophs, NMB mRNA expression is increased by corticotropin-releasing hormone (CRH) and suppressed by dexamethasone (B1670325) wikipedia.org. The NMB/NMBR system is also suggested to play a role in regulating pituitary-thyroid axis function and associated gene expression, including the Tsh gene researchgate.netaacrjournals.org. Furthermore, NMB and its receptor are reported to be coexpressed by proliferating cells researchgate.net.

The downstream effects on gene expression contribute to the observed cellular responses. For instance, the upregulation of Il6 mediated by NMBR/RELA/p65 signaling is implicated in promoting uterine contraction during labor nih.gov. In cancer cells, the activation of pathways like MAPK/ERK and AKT by NMB can lead to increased proliferation and survival nus.edu.sgnih.govscielo.org.mx. NMBR antagonism has been shown to suppress epithelial-mesenchymal transition (EMT) in breast cancer cells, indicating a role for NMB signaling in this process scielo.org.mx. Beyond proliferation, NMB has been linked to angiogenesis through ERK and Akt activation in endothelial cells nih.govaacrjournals.org and influences mitochondrial oxidative phosphorylation capacity in skeletal muscle nih.gov. NMB also plays a role in immune regulation, affecting the expression of cytokines like IL-6 and interferon-alpha nih.govnih.gov.

The following tables summarize key intracellular signaling components and examples of cellular responses and gene expression changes linked to this compound signaling.

| Intracellular Signaling Pathway Activated by NMBR | Key Downstream Events |

| Gq Protein Coupling | Activation of Phospholipase C (PLC) |

| Phospholipase C (PLC) | Hydrolysis of PIP2, generation of IP3 and DAG |

| Intracellular Calcium ([Ca2+]i) Mobilization | Release from intracellular stores, activation of downstream enzymes |

| Protein Kinase C (PKC) | Phosphorylation of various intracellular substrates |

| MAPK/ERK Pathway | Activation of ERK1/2, regulation of cell growth, survival, and proliferation |

| AKT Pathway | Regulation of cell growth, survival, migration, and invasion |

| NF-κB (RELA/p65) Pathway | Translocation to nucleus, regulation of inflammatory and proliferative gene expression |

| AMPK/PKA Pathway (in specific contexts) | Modulation of ion channel activity (e.g., Cav3.2), influence on neuronal excitability |

| cAMP (variable) | Activation of PKA (where applicable) |

| Examples of Cellular Responses Mediated by NMB/NMBR Signaling | Affected Cell/Tissue Type(s) |

| Smooth Muscle Contraction | Uterine, Gastrointestinal |

| Hormone Secretion | Various endocrine cells |

| Modulation of Neuronal Activity/Excitability | NPY neurons, Trigeminal ganglion neurons |

| Cell Growth and Proliferation | Various cancer cells, normal epithelial tissues |

| Angiogenesis | Endothelial cells |

| Regulation of Mitochondrial Function | Skeletal muscle |

| Immune Regulation | Cells involved in innate antiviral response |

| Epithelial-Mesenchymal Transition (EMT) | Breast cancer cells |

| Pain Hypersensitivity | Peripheral sensory neurons |

| Sneeze Reflex | Brainstem neurons |

| Examples of Genes Whose Expression is Regulated by NMB/NMBR Signaling | Affected Cell/Tissue Type(s) | Regulation |

| Il6 (Interleukin-6) | Myometrial cells, Immune cells | Upregulation researchgate.netnih.gov, Reduction nih.gov |

| Nmbr (this compound Receptor) | Myometrium | Changes during pregnancy/labor nih.gov |

| Rela/p65 (NF-κB subunit) | Myometrial cells | Upregulation researchgate.netnih.gov |

| NMB (this compound) | Adipose tissue, Pituitary corticotrophs | Regulated by energy balance/leptin nih.govresearchgate.net, CRH/dexamethasone wikipedia.org |

| Proopiomelanocortin | Pituitary | Regulation observed wikipedia.org |

| Tsh (Thyrotropin) | Pituitary | Regulation observed researchgate.netaacrjournals.org |

| Interferon-alpha | Immune cells | Enhancement nih.gov |

| CSF1R (CSF1 receptor) | Osteoclast precursors | Positive regulation uniprot.org |

Anatomical Distribution and Expression Profiles of the Neuromedin B System

Central Nervous System Distribution

Within the central nervous system, Neuromedin B and its receptor are found in numerous regions, indicating a significant role in neuromodulation. The distribution is not uniform, with particularly high concentrations in specific nuclei and areas involved in diverse functions ranging from sensory processing to homeostatic regulation.

Hypothalamic Regions (e.g., Arcuate Nucleus)

The hypothalamus, a critical center for regulating homeostasis, exhibits a notable presence of the this compound system. NMB-like peptides are found in high concentrations in the hypothalamus. nih.gov Specifically, NMB and its counterpart, gastrin-releasing peptide (GRP), are known to be synthesized in the hypothalamus and are found in axons within the mediobasal hypothalamus. jneurosci.orgnih.gov These peptides have been shown to exert strong excitatory actions on Neuropeptide Y (NPY) neurons within the arcuate nucleus. jneurosci.orgnih.gov While NMBR mRNA expression is not prominently reported in the arcuate nucleus itself, the excitatory effects of NMB on arcuate neurons suggest the presence of functional receptors. jneurosci.org In contrast, another bombesin-like peptide receptor, the GRP-receptor, shows prominent mRNA expression in the hypothalamic region. researchgate.net

Cerebral Cortex and Hippocampus

The cerebral cortex and hippocampus, regions crucial for higher cognitive functions and memory, also contain components of the this compound system. Immunohistochemical studies have revealed a layer of NMB-staining cells in the coronal region of the cerebral cortex, with scattered cells in the underlying layers. Similarly, individual NMB-positive cells are dispersed among the pyramidal region of the hippocampus. In situ hybridization studies have also identified NMB mRNA in the dentate gyrus of the hippocampus. nih.gov The presence of NMBR has been confirmed in the hippocampus, where it is widely expressed. nih.gov

Olfactory and Thalamic Regions

The olfactory and thalamic regions, which are key for processing sensory information, show a strong presence of the this compound system. The olfactory bulb has one of the highest densities of NMB-like peptides in the brain. nih.gov In situ hybridization has confirmed that NMB mRNA is most prominently found in the olfactory bulb. nih.gov Correspondingly, the this compound receptor (NMBR) is also highly expressed in the olfactory and thalamic regions. nih.govresearchgate.net

Spinal Cord and Dorsal Root Ganglia

This compound was originally isolated from the porcine spinal cord, highlighting its significant presence in this region. wikipedia.org NMB protein has been immunolocalized to the dorsal horn of the spinal cord. nih.gov While NMB fibers are observed, there is a lack of NMB-expressing cell bodies within the spinal cord itself. nih.gov Instead, NMB mRNA is highly expressed in dorsal root ganglion (DRG) neurons, which are responsible for transmitting sensory information from the periphery to the spinal cord. nih.govnih.gov Specifically, NMB is expressed in a subset of sensory neurons that also express calcitonin gene-related peptide and TRPV1, suggesting a role in nociception. nih.gov The receptor for NMB is found on interneurons in the superficial layers of the dorsal horn. nih.gov

Amygdala and Brainstem Nuclei (e.g., Retrotrapezoid Nucleus)

The amygdala and various brainstem nuclei are also sites of this compound system expression. The NMBR is widely expressed in the amygdala. nih.gov NMB itself has been shown to excite neurons in the central lateral amygdala. nih.govnih.gov In the brainstem, a critical region for vital functions, NMB mRNA is a specific marker for the retrotrapezoid nucleus (RTN) in mice. nih.govjneurosci.org The majority of RTN neurons, which act as central respiratory chemoreceptors, express low-to-moderate levels of NMB. nih.govnih.govjneurosci.org A smaller subset of larger RTN neurons expresses very high levels of NMB mRNA. nih.gov

| Brain Region | This compound (NMB) Presence | This compound Receptor (NMBR) Presence | Key Findings |

|---|---|---|---|

| Hypothalamus (Arcuate Nucleus) | High concentration of NMB-like peptides; NMB excites NPY neurons. nih.govjneurosci.orgnih.gov | Functional receptors suggested by excitatory effects. jneurosci.org | NMB plays a role in modulating the activity of key neurons involved in energy homeostasis. jneurosci.orgnih.gov |

| Cerebral Cortex | NMB-staining cell layer in the coronal region. | Present. | Suggests a role in higher cognitive processes. |

| Hippocampus | NMB-positive cells in the pyramidal region; NMB mRNA in the dentate gyrus. nih.gov | Widely expressed. nih.gov | Potential involvement in learning and memory. |

| Olfactory and Thalamic Regions | Highest density of NMB-like peptides in the olfactory bulb; prominent NMB mRNA. nih.govnih.gov | Strongly expressed. nih.govresearchgate.net | Crucial for sensory information processing. |

| Spinal Cord and Dorsal Root Ganglia | NMB protein in the dorsal horn; NMB mRNA is highly expressed in DRG neurons. nih.govnih.govnih.gov | Expressed in interneurons of the superficial dorsal horn. nih.gov | Involved in the transmission of sensory information, including pain and itch. nih.govnih.gov |

| Amygdala | Excites neurons in the central lateral amygdala. nih.govnih.gov | Widely expressed. nih.gov | Modulates emotional processing and fear responses. nih.govnih.gov |

| Brainstem (Retrotrapezoid Nucleus) | NMB mRNA is a specific marker for RTN neurons. nih.govjneurosci.org | Present. | Key role in the central chemoreception and control of breathing. nih.govnih.govjneurosci.org |

Peripheral Tissue and Organ Distribution

The this compound signaling system is not confined to the central nervous system; it is also broadly distributed throughout peripheral tissues and organs. While NMB is predominantly expressed in the CNS, its receptor, NMBR, is highly expressed in a wide array of peripheral locations, including endocrine tissues, glands, and reproductive organs. nih.govnih.gov

NMB has been identified in the gastrointestinal tract, including the esophagus, stomach, and intestines. nih.govnih.gov The NMBR is also found in the gastrointestinal system. nih.gov Other peripheral sites of NMB presence include the uterus, urinary bladder, lungs, gall bladder, and adipose tissues. nih.gov The NMBR has a similarly broad distribution, with expression noted in the testis, urogenital smooth muscles, and pancreas. nih.gov This widespread distribution in peripheral tissues points to a diverse range of functions for the this compound system outside of the brain, including roles in smooth muscle contraction, metabolic regulation, and reproduction. nih.govnih.gov

| Peripheral Tissue/Organ | This compound (NMB) Presence | This compound Receptor (NMBR) Presence |

|---|---|---|

| Gastrointestinal Tract (Esophagus, Stomach, Intestines) | Present. nih.govnih.gov | Present. nih.gov |

| Uterus | Present. nih.gov | Present. nih.gov |

| Urinary Bladder | Present. nih.gov | Present. nih.gov |

| Lungs | Present. nih.gov | Present. nih.gov |

| Gall Bladder | Present. nih.gov | Present. nih.gov |

| Adipose Tissues | Present. nih.gov | Present. nih.gov |

| Testis | Not specified. | Present. nih.gov |

| Urogenital Smooth Muscles | Not specified. | Present. nih.gov |

| Pancreas | Present. nih.gov | Present. nih.gov |

| Pituitary Gland | Present. nih.gov | Present. nih.gov |

Gastrointestinal Tract and Pancreas

The NMB system is prominently expressed throughout the gastrointestinal (GI) tract and pancreas. wikipedia.org NMB itself has been identified in the human stomach, colon, and intestines, as well as in the GI tissues of rats. nih.gov The NMB receptor (NMBR) also shows a broad distribution in the gastrointestinal system, including the esophagus, stomach, and intestines. nih.govnih.gov

In the pancreas, NMB protein and NMBR mRNA have been found in both mouse and human pancreatic islets. nih.gov Specifically, NMB is expressed in the endocrine islet cells but not in the exocrine acinar cells. nih.gov Research in rats has demonstrated that NMB can stimulate amylase release from exocrine pancreatic acini and also elicit insulin (B600854) secretion, suggesting a role as a local neurocrine modulator of both exocrine and endocrine pancreatic functions. nih.gov In pigs, the pancreas shows the highest levels of NMBR mRNA expression among peripheral tissues studied. nih.gov

Pituitary Gland and Adrenal Medulla

The NMB system is also an important component of the neuroendocrine axis, with significant expression in the pituitary and adrenal glands. NMB has been found in the pituitary gland of rats and pigs. nih.govmedicaljournalssweden.se Studies in mice have shown that NMB is specifically expressed in pituitary corticotrophs, the cells that produce adrenocorticotropic hormone (ACTH). nih.gov The expression of NMB in these cells is regulated by corticotropin-releasing hormone (CRH) and glucocorticoids, indicating a role in the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

In the adrenal gland, NMB expression has been noted in humans and pigs. nih.govnih.gov Immunohistochemical analysis in pigs has localized NMBR staining to the reticular and fascicular zones of the adrenal cortex, with weaker staining in the adrenal medulla. nih.gov

Adipose Tissue and Skeletal Muscle

Both NMB and its receptor are expressed in adipose tissue and skeletal muscle, suggesting a role in energy homeostasis. nih.govphysiology.org NMB mRNA is found in both human and rodent adipose tissue, with particularly high expression in rodent epididymal fat. nih.gov Its expression in adipose tissue appears to be regulated by the body's energy balance. nih.gov The NMB receptor has also been identified in visceral white adipose tissue. nih.gov

In skeletal muscle, both Nmb and Nmbr mRNA are expressed in male and female mice, with higher levels observed in females. physiology.org The presence of the NMB-NMBR signaling system in skeletal muscle points to a potential role in regulating muscle energy metabolism. physiology.org

Reproductive Tissues (Testis, Uterus, Ovaries)

The NMB system is widely distributed in reproductive tissues. In pigs, high levels of NMBR mRNA have been found in the testis and ovary, with moderate levels in the uterus. nih.gov The expression of both NMB and NMBR in the hypothalamus, pituitary, and gonads changes throughout the sow's estrous cycle and during boar post-natal development, suggesting a regulatory role in reproductive function. nih.gov

In the human uterus, NMBR is expressed in myometrial cells, the smooth muscle cells of the uterus. nih.gov Its expression levels have been observed to change during gestation and labor, implicating the NMB system in the process of parturition. nih.gov In mice, neuroplastin, a protein that interacts with NMBR, is expressed in various testicular cells, including Leydig, Sertoli, peritubular myoid, and germ cells. mdpi.com The NMBR itself is expressed in tissues like the testis and urogenital smooth muscles. nih.govbiorxiv.org

Bone Tissue (Osteoblasts, Chondrocytes)

The NMB system has been identified as a local regulator in bone tissue. Research in rats has shown that mRNA for both Nmb and its receptor (Nmbr) are expressed in bone tissue. nih.gov Immunohistochemical analysis demonstrated that NMB and NMBR are co-localized in osteoblasts (bone-forming cells), epiphyseal chondrocytes, and proliferative chondrocytes of growth plates. nih.gov This suggests that NMB may act in an autocrine or paracrine fashion to influence bone formation. nih.gov

Further studies have identified NMB as a chondroinductive factor that is transiently modulated during the early stages of chondrogenic differentiation of mesenchymal stromal cells. nih.gov NMB expression is required for chondrogenesis, where it upregulates the key transcription factor Sox9. nih.gov

Primary Sensory Neurons and Mast Cells

This compound is expressed in nociceptive (pain-sensing) and itch-sensitive primary sensory neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglion. medicaljournalssweden.senih.govnih.gov The NMB receptor is also expressed in these sensory neurons. nih.gov When injected intradermally, NMB induces an acute itch response, which is transmitted through the activation of these peripheral sensory neurons. nih.govnih.gov This itch-inducing effect of NMB is distinct from pathways that involve mast cell degranulation. peptide.com

Cellular and Subcellular Localization of NMB and NMBR

This compound exerts its effects by binding to the NMB receptor (NMBR), a G protein-coupled receptor (GPCR) located on the cell surface. wikipedia.orgnih.gov As a transmembrane protein, NMBR is embedded in the cell membrane, where it can interact with extracellular NMB. wikipedia.orgoup.com

Immunohistochemical studies have provided more detailed localization:

In uterine smooth muscle cells , NMBR has been confirmed to be expressed on the cell membrane. oup.com

In primary sensory neurons of the mouse trigeminal ganglia, NMBR is endogenously expressed and co-localizes mainly with markers for peptidergic and non-peptidergic nociceptors, such as calcitonin gene-related peptide (CGRP) and isolectin B4 (IB4). nih.gov

In bone tissue , NMB and NMBR proteins are co-localized within the same cells, specifically in osteoblasts and chondrocytes, suggesting an autocrine signaling loop where the cell produces NMB which then acts on its own receptors. nih.gov

In the pig pituitary gland , NMBR immunoreactivity is widely observed in the chromophil cells of the pars distalis, in the pars intermedia, and in the neuroglial cells of the pars nervosa. nih.gov

In pig adrenal glands , NMBR staining is found in the reticular and fascicular zones of the adrenal cortex. nih.gov

The binding of NMB to its cell-surface receptor initiates intracellular signaling cascades that mediate the peptide's diverse physiological functions. wikipedia.orgoup.com

Table of Compound and Protein Names

| Name | Type |

| This compound (NMB) | Peptide |

| This compound Receptor (NMBR) | G protein-coupled receptor |

| Adrenocorticotropic hormone (ACTH) | Peptide hormone |

| Corticotropin-releasing hormone (CRH) | Peptide hormone |

| Sox9 | Transcription factor |

| Calcitonin gene-related peptide (CGRP) | Neuropeptide |

| Isolectin B4 (IB4) | Plant lectin (used as a neuronal marker) |

| Neuroplastin | Cell adhesion molecule |

Regulation of this compound and this compound Receptor Gene Expression

The expression of the this compound (NMB) and this compound receptor (NMBR) genes is not static; it is dynamically modulated by a variety of internal and external signals. This regulation allows the NMB system to participate in a wide array of physiological responses, from metabolic control to stress adaptation and reproductive processes. The following sections detail the specific hormonal, metabolic, environmental, and physiological factors known to influence the genetic expression of this peptide and its receptor.

Hormonal and Metabolic Regulation (e.g., Leptin, Estrogen, Growth Factors)

The gene expression of the NMB system is intricately linked with the body's endocrine and metabolic state. Key hormones such as leptin, estrogen, and those of the hypothalamic-pituitary-adrenal (HPA) axis have been shown to exert significant regulatory effects.

Leptin: The adipocyte-derived hormone leptin, a crucial regulator of energy balance, negatively controls NMB gene expression. In rodent models, NMB expression in epididymal adipose tissue is significantly decreased in genetically obese (ob/ob) mice, which are leptin-deficient, compared to their lean counterparts. Furthermore, the administration of leptin to both lean and obese mice leads to a further decrease in NMB mRNA expression in this fat depot.

Estrogen: The female sex hormone estrogen has been identified as a positive regulator of NMB expression. Studies in female rats have shown that estrogen administration increases the pituitary content of NMB. nih.gov This up-regulation of NMB expression by estrogen is also observed at the pituitary level. nih.gov The fluctuating levels of estrogen during pregnancy are thought to be responsible for the dynamic expression pattern of the NMB receptor in the myometrium. nih.gov

Hypothalamic-Pituitary-Adrenal (HPA) Axis Hormones: The NMB system is closely regulated by hormones of the stress axis. In isolated anterior pituitary cells, corticotropin-releasing hormone (CRH) has been shown to increase NMB mRNA expression. nih.govoup.com Conversely, glucocorticoids, the end-product of the HPA axis, exert an inhibitory effect. The administration of dexamethasone (B1670325) (a synthetic glucocorticoid) or a sustained release of corticosterone (B1669441) suppresses NMB mRNA expression in these cells. nih.govoup.com

Growth Factors: Current scientific literature does not provide clear evidence on the direct regulation of this compound or its receptor's gene expression by growth factors. While the NMB signaling pathway can lead to the activation of various growth factors, the influence of growth factors on NMB gene transcription remains an area for future investigation. wikipedia.org

| Regulator | Affected Gene | Tissue/Cell Type | Effect on Expression | Source |

|---|---|---|---|---|

| Leptin | NMB | Adipose Tissue | Decrease | [11 from first search] |

| Estrogen | NMB | Pituitary | Increase | [1, 5 from first search] |

| Corticotropin-Releasing Hormone (CRH) | NMB | Anterior Pituitary Cells | Increase | nih.govoup.com |

| Glucocorticoids (Corticosterone, Dexamethasone) | NMB | Anterior Pituitary Cells | Decrease | nih.govoup.com |

Environmental and Physiological Stressor Influence (e.g., Cold Exposure, Adrenalectomy, Gestation)

The expression of NMB and its receptor is also highly responsive to environmental challenges and significant physiological states, underscoring the system's role in adaptation and homeostasis.

Cold Exposure: Exposure to a cold environment has been shown to regulate NMB expression. In rodents, cold exposure leads to a decrease in NMB expression within adipose tissue, suggesting a potential role for the peptide in energy balance and thermoregulation. [11 from first search]

Adrenalectomy: The physiological stress induced by the surgical removal of the adrenal glands (adrenalectomy), which creates a state of glucocorticoid deficiency, significantly impacts NMB gene expression. In mouse models of adrenal insufficiency, the expression of NMB in the pituitary gland is markedly increased. nih.govoup.com This finding is consistent with the inhibitory effect of glucocorticoids on NMB expression, as their removal leads to a disinhibition or upregulation of the NMB gene. nih.govoup.com

Gestation: The physiological state of pregnancy brings about profound changes in NMB receptor (NMBR) gene expression, particularly in the uterus. In the myometrium of pregnant mice, NMBR mRNA and protein expression levels exhibit a dynamic pattern, with a notable peak at the onset of labor, followed by a rapid decrease after delivery. nih.govnih.gov Some studies describe a biphasic pattern, with an initial, smaller peak in expression occurring during mid-pregnancy before the more robust peak at parturition. nih.gov This temporal regulation suggests a role for the NMB system in the complex molecular events that orchestrate the onset of labor. [2, 4 from first search]

| Stressor/State | Affected Gene | Tissue/Organ | Effect on Expression | Source |

|---|---|---|---|---|

| Cold Exposure | NMB | Adipose Tissue | Decrease | [11 from first search] |

| Adrenalectomy | NMB | Pituitary Gland | Increase | nih.govoup.com |

| Gestation (at term/labor onset) | NMBR | Myometrium | Increase (Peak) | nih.govnih.gov |

Physiological and Pathophysiological Roles of Neuromedin B Signaling: Preclinical Insights

Neurophysiological Functions

The influence of Neuromedin B extends to several critical functions within the nervous system. Investigations have highlighted its participation in nociception, the transmission of itch, and the modulation of the body's response to stress. These functions are largely mediated through the activation of NMBR in specific neuronal populations.

This compound has been identified as a key determinant of nociceptive sensitivity in primary afferent neurons. nih.gov Its expression has been observed in a subset of sensory neurons that also express calcitonin gene-related peptide (CGRP) and TRPV1, markers associated with nociception. jneurosci.orgnih.gov The administration of NMB has been shown to cause nociceptive sensitization, while the use of NMB antagonists can attenuate this sensitization, indicating a direct role for NMB in pain signaling. jneurosci.orgatsbio.com

This compound contributes to peripheral pain hypersensitivity by directly sensitizing peripheral sensory neurons. thno.org When injected, NMB can induce local swelling and nociceptive sensitization. jneurosci.orgjneurosci.org This process is linked to neurogenic inflammation, as NMB antagonists have been found to significantly reduce edema and nerve sensitization following the application of irritants like mustard oil. jneurosci.orgjneurosci.org The binding of NMB to its receptor on these neurons leads to a cascade of intracellular events that increase neuronal excitability, thereby lowering the threshold for pain perception.

A crucial mechanism underlying NMB-induced pain hypersensitivity is its modulation of T-type Ca2+ channels, specifically the Cav3.2 subtype. thno.org NMB has been shown to reversibly and in a concentration-dependent manner increase the currents of T-type channels in small-sized trigeminal ganglion neurons through the activation of NMBR. thno.orgnih.gov This enhancement of Cav3.2 channel activity is not dependent on protein kinase C but involves a Gβγ-dependent AMPK/PKA pathway. thno.orgnih.gov The activation of NMBR triggers the Gq protein, leading to downstream activation of AMP-activated protein kinase (AMPK) and protein kinase A (PKA), which in turn stimulates Cav3.2 channels. thno.org This selective enhancement of Cav3.2 currents, without affecting Cav3.1 and Cav3.3 channels, leads to neuronal hyperexcitability and contributes to both mechanical and thermal hypersensitivity. thno.orgnih.gov Blockade of these T-type channels has been shown to attenuate the pain hypersensitivity induced by NMB. thno.org

| Parameter | Effect of this compound | Underlying Mechanism | Experimental Observation |

|---|---|---|---|

| T-type Ca2+ Channel Currents (IT) | Increase | Activation of NMBR leading to Gβγ-dependent AMPK/PKA pathway stimulation of Cav3.2 channels. thno.org | NMB reversibly and concentration-dependently increased IT in small-sized trigeminal ganglion neurons. thno.orgnih.gov |

| Neuronal Excitability | Increase | Enhanced Cav3.2 channel currents. thno.org | NMB induced trigeminal ganglion neuronal hyperexcitability. thno.orgnih.gov |

| Pain Sensitivity | Increase (Hypersensitivity) | Increased neuronal excitability and neurogenic inflammation. thno.orgjneurosci.org | NMB induced mechanical and thermal hypersensitivity, which was attenuated by T-type channel blockade. thno.org |

This compound is also implicated in the transmission of itch. nih.gov It is expressed in dorsal root ganglia neurons that are sensitive to itch. nih.govmedicaljournals.se Intradermal injections of NMB have been shown to induce acute itch in mice, suggesting a direct role as a pruritogen in the periphery. nih.govmedicaljournalssweden.se The itch signal induced by NMB is likely transmitted through the activation of these peripheral sensory neurons. nih.govmedicaljournals.se Interestingly, while NMB and another bombesin (B8815690) family peptide, gastrin-releasing peptide (GRP), are both involved in itch, they appear to have distinct and non-redundant roles. nih.gov Mice lacking both NMB and GRP show additive deficits in their response to itch-inducing substances. nih.gov Furthermore, electrophysiological studies suggest that neurons expressing the GRP receptor receive glutamatergic input from neurons expressing the NMB receptor, indicating a potential neuronal circuit for itch transmission in the spinal cord involving both neuropeptides. nih.gov

Beyond sensory perception, this compound signaling is also involved in the regulation of stress responses and affective behaviors through its influence on the hypothalamic-pituitary-adrenal (HPA) axis.

The HPA axis is a primary neuroendocrine system that governs the body's response to stress. oup.comnih.gov this compound has been identified as a stimulator of the HPA axis. oup.com In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). oup.comfrontiersin.org ACTH then acts on the adrenal glands to release glucocorticoids, such as corticosterone (B1669441). nih.gov Studies have shown that subcutaneous administration of NMB increases plasma levels of both ACTH and corticosterone. oup.com Furthermore, the expression of NMB in the pituitary gland is itself regulated by components of the HPA axis. For instance, NMB expression is increased in adrenalectomized mice, a model for adrenal insufficiency, and this increase can be suppressed by the administration of corticosterone. oup.com In isolated anterior pituitary cells, CRH has been shown to increase NMB mRNA expression, while the synthetic glucocorticoid dexamethasone (B1670325) suppresses it. oup.com This suggests a feedback loop where NMB stimulates the HPA axis, and the end-products of the axis, glucocorticoids, in turn, regulate NMB expression.

| Condition | Effect on this compound (NMB) Expression in Pituitary | Effect of NMB on HPA Axis Hormones |

|---|---|---|

| Adrenalectomy (Adrenal Insufficiency) | Increased | Not Applicable |

| Corticosterone Administration | Decreased | Not Applicable |

| Corticotropin-Releasing Hormone (CRH) Administration | Increased | Not Applicable |

| Dexamethasone (Glucocorticoid) Treatment | Suppressed | Not Applicable |

| Subcutaneous NMB Administration | Not Applicable | Increased ACTH and Corticosterone |

Stress Responses and Affective Behaviors

Modulation of Anxiety and Fear Responses

This compound (NMB) signaling plays a significant role in the modulation of anxiety and fear responses, primarily through its actions within the amygdala, a key brain region for emotional processing. Preclinical studies have demonstrated that NMB and its specific receptor, the NMB-preferring receptor (BB1), are involved in mediating these behaviors.

Activation of BB1 receptors in the central lateral amygdala (CeL) has been shown to increase the firing frequency of neurons by inhibiting inwardly rectifying K+ (Kir) channels. nih.gov This neuronal excitation within the CeL is associated with a reduction in fear-potentiated startle responses, as well as a decrease in cardiovascular output, including blood pressure and heart rate. nih.gov These findings suggest a cellular mechanism through which bombesin-like peptides, including NMB, can modulate fear and anxiety. nih.gov

Further research has explored the effects of manipulating the NMB system on anxiety-related behaviors in animal models. The central administration of a BB1 receptor antagonist has been found to produce anxiolytic effects in the elevated plus maze (EPM), a standard preclinical test for anxiety. nih.govaku.edu Similarly, a mixed BB1/BB2 receptor antagonist also demonstrated anxiolytic properties in the EPM. nih.govaku.edu In paradigms of conditioned fear, such as the fear-potentiated startle response, pretreatment with a BB1 receptor antagonist attenuated the fear response without affecting the baseline startle amplitude. nih.govaku.edu These results indicate that NMB signaling is involved in both unconditioned anxiety and conditioned fear responses. nih.gov

| Preclinical Model | Compound Type | Effect on Behavior | Key Findings |

| Fear-Potentiated Startle | This compound (NMB) | Reduction of fear-potentiated startle | Direct application into the CeA reduced fear responses and cardiovascular output. nih.gov |

| Elevated Plus Maze (EPM) | BB1 Receptor Antagonist | Anxiolytic effects | Increased exploration of open arms, indicative of reduced anxiety. nih.govaku.edu |

| Fear-Potentiated Startle | BB1 Receptor Antagonist | Attenuation of fear response | Reduced the potentiated startle response in the presence of a fear-conditioned stimulus. nih.govaku.edu |

Thermoregulation and Body Temperature Control

This compound is implicated in the central regulation of body temperature, a process largely controlled by the hypothalamus. nih.gov NMB and its receptor are found in high concentrations in this brain region, suggesting a functional role in thermoregulatory processes. nih.gov

Preclinical studies in rats have shown that intracerebroventricular administration of NMB can influence body temperature. However, its effects appear to be less pronounced compared to other bombesin-like peptides, such as neuromedin C (NMC), which induces moderate hypothermia. nih.gov The meager effect of NMB in some studies suggests that while it is involved in temperature control, its physiological function may differ from that of NMC. nih.gov

Research utilizing knockout mouse models has further clarified the role of the NMB receptor (NMB-R) in thermoregulation. NMB-R-deficient mice exhibit a significantly reduced hypothermic response to NMB administration, with the effect being diminished by about 50%. nih.gov This finding strongly suggests that the NMB-R is essential for mediating the thermoregulatory effects of NMB. nih.gov The distinct functions of the NMB-R and the gastrin-releasing peptide receptor (GRP-R) are highlighted by the fact that the behavioral phenotypes observed in GRP-R-deficient mice are not present in NMB-R-deficient mice, indicating only partial overlap in their functions. nih.gov The preoptic area of the hypothalamus is a critical site for integrating thermal information and controlling thermoregulatory mechanisms. scintillon.org

| Experimental Model | Compound | Administration Route | Observed Effect on Body Temperature | Receptor Implicated |

| Rats | This compound (NMB) | Intracerebroventricular | Meager hypothermic effect. nih.gov | - |

| Rats | Neuromedin C (NMC) | Intracerebroventricular | Moderate hypothermia. nih.gov | - |

| NMB-R-deficient mice | This compound (NMB) | Infusion | Hypothermic effect reduced by 50%. nih.gov | NMB-R |

Respiratory Homeostasis and Breathing Control

This compound signaling is critically involved in the maintenance of respiratory homeostasis, particularly through its expression in a specific group of neurons within the brainstem.

A specific population of neurons that express this compound (NMB) within the retrotrapezoid nucleus (RTN) of the brainstem has been identified as a key component of the central respiratory chemosensory network. nih.govnih.govjneurosci.org The RTN, by definition, consists of Phox2b-expressing, glutamatergic neurons. nih.gov NMB is considered a selective marker for these RTN neurons in rodents. nih.gov

These NMB-expressing RTN neurons function as central chemoreceptors, playing a fundamental role in sensing changes in arterial carbon dioxide (CO2) and pH levels. nih.govjneurosci.org Anatomical mapping has revealed that these neurons are highly collateralized and innervate respiratory-related centers in the pons and medulla. nih.govnih.gov Most RTN neurons (~75%) express low-to-moderate levels of NMB and are activated by hypercapnia (elevated CO2). nih.gov A smaller subset of larger RTN neurons expresses very high levels of NMB and does not appear to be activated by hypercapnia, suggesting they may have other functions. nih.gov

The NMB-expressing neurons in the RTN are integral to mediating the hypercapnic ventilatory response, which is the increase in breathing stimulated by elevated CO2 levels. nih.govnih.govjneurosci.org Preclinical studies using transgenic mice have provided direct functional evidence for this role. nih.govnih.gov

Selective ablation of approximately 95% of these RTN NMB neurons results in significant respiratory deficits. nih.govresearchgate.net Mice with these lesions exhibit alveolar hypoventilation, leading to compensated respiratory acidosis. nih.govnih.gov Furthermore, they display profound breathing instability and sleep-disordered breathing, including severe apneas, particularly during hyperoxia. nih.govnih.gov Crucially, the ventilatory response to hypercapnia is completely abolished in these animals. nih.govnih.govjneurosci.org However, behavioral responses to CO2, such as freezing and avoidance, as well as the ventilatory response to hypoxia, remain intact, indicating that RTN NMB neurons are specifically dedicated to the respiratory effects of CO2/pH sensing. nih.govnih.govjneurosci.org This work highlights the critical role of these specific neurons in maintaining blood gas homeostasis. nih.govnih.gov

| Experimental Condition | Key Finding | Physiological Consequence |

| Ablation of RTN NMB neurons | Ventilation becomes unresponsive to hypercapnia. nih.govnih.govjneurosci.org | Loss of CO2-dependent drive to breathe. |

| Ablation of RTN NMB neurons | Causes alveolar hypoventilation. nih.govnih.gov | Compensated respiratory acidosis. |

| Ablation of RTN NMB neurons | Induces profound breathing instability and apneas. nih.govnih.gov | Sleep-disordered breathing. |

| Normal function | RTN NMB neurons are activated by hypercapnia. nih.gov | Stimulation of respiratory motor output to regulate arterial PCO2. nih.govjneurosci.org |

Feeding Behavior and Satiety Regulation

This compound is also involved in the complex regulation of feeding behavior and satiety, acting as a signal to modulate food intake.

The hypothalamus and brainstem are key central nervous system regions that integrate peripheral signals to control food intake and energy balance. dergipark.org.trresearchgate.net Bombesin-like peptides, including NMB, contribute to this regulation. The administration of a selective NMB receptor antagonist, BIM-23127, has been shown to completely block the suppression of food intake caused by NMB. nih.gov This demonstrates the specific involvement of NMB receptors in mediating the satiety effects of NMB. nih.gov

However, the role of NMB in appetite control may be distinct from other related peptides. For instance, the same NMB receptor antagonist did not block the food intake suppression induced by neuromedin C, suggesting independent roles for their respective receptors. nih.gov Furthermore, studies in NMB receptor-deficient mice showed that while the administration of gastrin-releasing peptide (GRP) suppressed glucose intake, NMB did not, indicating that the NMB receptor is not essential for this particular aspect of feeding behavior modulation. nih.gov

| Experimental Approach | Compound/Model | Key Finding | Implication for Appetite Control |

| Receptor Antagonism | BIM-23127 (NMB receptor antagonist) | Blocked NMB-induced suppression of food intake. nih.gov | NMB receptors are directly involved in satiety signaling. |

| Receptor Knockout | NMB-R-deficient mice | NMB administration did not suppress glucose intake. nih.gov | NMB-R may not be essential for all aspects of feeding suppression. |

| Human Genetics | p.P73T mutation in NMB gene | Associated with lower habitual energy intake. nih.gov | NMB may play a role in long-term energy intake regulation. |

| Conditional Knockout | Nervous system-deficient NMB mice | No effect on appetite control or weight gain. nih.gov | The role of NMB in feeding may be complex and context-dependent. |

Contributions to Energy Expenditure

Studies have shown that NMB expression in adipose tissue is sensitive to changes in energy balance. For instance, its expression is reportedly decreased in the epididymal fat of genetically obese ob/ob mice compared to their lean counterparts. However, direct intraperitoneal administration of NMB in rodents did not result in any significant alteration of the resting metabolic rate, as measured by oxygen consumption, respiratory quotient, or physical activity. nih.govsemanticscholar.orgtdl.org

Conversely, research involving genetic modification of the NMB signaling pathway suggests a more nuanced role in energy homeostasis. Female mice with a targeted disruption of the NMB receptor (NBR-KO) have been observed to be resistant to diet-induced obesity. This resistance was not associated with reduced food intake, pointing towards a potential increase in energy expenditure. researchgate.net Further investigation into the skeletal muscle of these NBR-KO female mice revealed an enhanced capacity for mitochondrial oxidative phosphorylation in the gastrocnemius muscle. researchgate.net Specifically, these mice showed increased levels of proteins and gene transcripts associated with mitochondrial complex I and ATP synthase, alongside a slight increase in the number of mitochondria. researchgate.net In vitro studies using L6 myocytes further supported these findings, demonstrating that treatment with NMB led to a decrease in oxygen consumption coupled to ATP synthesis, suggesting a direct action of NMB on skeletal muscle cells. researchgate.net These findings collectively suggest that while acute systemic administration of NMB may not directly impact the resting metabolic rate, the chronic absence of NMB signaling, at least in females, may promote a metabolic phenotype characterized by increased energy expenditure in skeletal muscle.

| Model System | Intervention | Key Findings | Reference(s) |

| Rodents | Intraperitoneal injection of this compound | No significant effect on oxygen consumption, respiratory quotient, or physical activity. | nih.govsemanticscholar.orgtdl.org |

| Female NBR-KO mice | High-fat diet | Resistance to diet-induced obesity without changes in food intake. | researchgate.net |

| Female NBR-KO mice | - | Increased mitochondrial oxidative phosphorylation capacity in gastrocnemius muscle. | researchgate.net |

| L6 myocytes | This compound treatment | Lowered oxygen consumption coupled to ATP synthesis. | researchgate.net |

Neuroendocrine Regulation

This compound plays a significant role in modulating the neuroendocrine system, with notable effects on the secretion of pituitary hormones and interactions with the hypothalamic-pituitary-gonadal axis.

Preclinical evidence strongly indicates that this compound acts as a regulator of Thyrotropin (TSH) and Adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.

Thyrotropin (TSH): this compound has been identified as a physiologically significant inhibitor of TSH release. researchgate.netnih.gov In vivo studies in rats have demonstrated that both intravenous and intraventricular administration of NMB leads to a reduction in plasma TSH levels. nih.gov This inhibitory effect appears to be exerted directly at the level of the pituitary thyrotrophs, as NMB was also shown to decrease TSH release from incubated pituitary glands in vitro. nih.govnih.gov The mechanism of this inhibition seems to be independent of Thyrotropin-releasing hormone (TRH), as NMB did not alter the TSH response to TRH stimulation. nih.gov Further supporting its physiological role, the administration of an NMB-specific antiserum into the third ventricle of rats resulted in a significant elevation of plasma TSH levels, suggesting that endogenous NMB exerts a tonic suppressive effect on TSH secretion. nih.gov Studies in NMB receptor knockout mice have corroborated these findings, showing that these animals exhibit slightly elevated basal TSH levels. semanticscholar.orgjneurosci.orgshackmanlab.org

Adrenocorticotropic hormone (ACTH): In contrast to its effects on TSH, this compound appears to have a stimulatory role in ACTH secretion. jneurosci.org NMB expression has been observed in murine pituitary corticotrophs, particularly under conditions of adrenal insufficiency. nih.govjneurosci.org Research on human and mouse corticotroph adenomas has revealed that both NMB and its receptor are highly expressed in these tumors. nih.govjneurosci.orgelifesciences.orgumh-csic.es In a mouse corticotroph adenoma cell line (AtT-20), an NMB receptor antagonist was found to significantly suppress the expression of proopiomelanocortin (POMC) mRNA and protein, leading to reduced ACTH secretion. jneurosci.orgelifesciences.org These findings suggest that NMB may act in an autocrine or paracrine manner to stimulate ACTH production and release, particularly in pathophysiological contexts such as pituitary adenomas. elifesciences.orgumh-csic.es

| Hormone | Effect of this compound | Key Preclinical Findings | Reference(s) |

| TSH | Inhibitory | - Intravenous and intraventricular NMB administration lowers plasma TSH in rats.- NMB directly inhibits TSH release from isolated pituitaries.- NMB antiserum increases plasma TSH.- NMB receptor knockout mice have elevated basal TSH. | semanticscholar.orgresearchgate.netnih.govnih.govjneurosci.orgshackmanlab.org |

| ACTH | Stimulatory | - NMB and its receptor are highly expressed in corticotroph adenomas.- NMB receptor antagonists suppress POMC expression and ACTH secretion in adenoma cells. | nih.govjneurosci.orgjneurosci.orgelifesciences.orgumh-csic.es |

This compound has been shown to exert a stimulatory influence on the male hypothalamic-pituitary-gonadal (HPG) axis. nih.gov This effect is primarily mediated through actions at the hypothalamic level, specifically by modulating the release of Gonadotropin-releasing hormone (GnRH).

In adult male rats, intracerebroventricular (ICV) administration of NMB resulted in a significant increase in plasma luteinizing hormone (LH) levels. nih.gov To elucidate the site of action, in vitro experiments were conducted. These studies revealed that NMB stimulated the release of GnRH from both hypothalamic explants and the immortalized GnRH-releasing cell line, GT1-7. nih.gov In contrast, NMB had no direct effect on LH release from isolated anterior pituitary explants or the pituitary LβT2 cell line. nih.gov These findings strongly suggest that NMB's stimulatory effect on the HPG axis is not due to a direct action on the pituitary gonadotrophs but rather an indirect effect mediated by the promotion of GnRH secretion from the hypothalamus. nih.gov

| Experimental Model | This compound Administration | Observed Effect | Conclusion | Reference(s) |

| Adult Male Rats (in vivo) | Intracerebroventricular | Increased plasma Luteinizing Hormone (LH) | NMB stimulates the HPG axis. | nih.gov |

| Rat Hypothalamic Explants (in vitro) | NMB treatment | Stimulated Gonadotropin-releasing hormone (GnRH) release | NMB acts at the hypothalamic level. | nih.gov |

| GT1-7 Cells (in vitro) | NMB treatment | Stimulated GnRH release | NMB directly stimulates GnRH neurons. | nih.gov |

| Rat Anterior Pituitary Explants (in vitro) | NMB treatment | No significant effect on LH release | NMB does not directly act on the pituitary to release LH. | nih.gov |

| LβT2 Cells (in vitro) | NMB treatment | No significant effect on LH release | NMB does not directly act on gonadotroph cells. | nih.gov |

Modulation of Neuronal Excitability in Specific Brain Regions

This compound has been demonstrated to modulate the excitability of neurons in distinct brain regions, including the central lateral amygdala and the arcuate nucleus of the hypothalamus.

In the central lateral amygdala (CeL), a brain region implicated in emotional processing and fear responses, this compound exerts an excitatory effect on neuronal activity. nih.govnih.gov Studies have shown that activation of the NMB-preferring bombesin 1 (BB1) receptors in CeL neurons leads to an increase in their action potential firing frequency. nih.gov This increase in neuronal excitability is achieved through the inhibition of inwardly rectifying potassium (Kir) channels. nih.gov The signaling cascade downstream of BB1 receptor activation involves the activity of phospholipase Cβ and protein kinase C. nih.gov Interestingly, this excitatory effect does not appear to require the release of intracellular calcium. nih.gov In vivo application of NMB directly into the central amygdala has been shown to produce physiological effects, including a reduction in blood pressure, heart rate, and fear-potentiated startle responses, consistent with a modulatory role in anxiety and fear circuits. nih.govnih.gov

This compound has a pronounced excitatory action on Neuropeptide Y (NPY) neurons within the arcuate nucleus of the hypothalamus, a critical center for the regulation of energy homeostasis. researchgate.netjneurosci.orgnih.gov In vitro whole-cell patch-clamp recordings from identified NPY neurons have shown that NMB application at nanomolar concentrations leads to a significant increase in their firing frequency. jneurosci.org For instance, the application of 250 nM NMB increased the spike frequency by approximately 80% and induced a mean membrane depolarization of about 6.2 mV in the majority of responsive cells. jneurosci.org

This excitatory effect is characterized by a depolarization of the neuronal membrane and a reduction in input resistance. researchgate.netnih.gov The underlying ionic mechanisms are thought to involve the activation of nonselective cation channels and the sodium/calcium exchanger. nih.gov The direct nature of this excitatory action is supported by the observation that the depolarization persists in the presence of tetrodotoxin, a blocker of voltage-gated sodium channels. The potent excitatory effect of NMB on NPY neurons, which are known to be orexigenic (appetite-stimulating), suggests that NMB signaling within the arcuate nucleus may play a role in the complex regulation of feeding behavior and energy balance. researchgate.netjneurosci.orgnih.gov

| Brain Region | Neuron Type | Effect of this compound | Mechanism of Action | Reference(s) |

| Central Lateral Amygdala (CeL) | - | Increased action potential firing frequency (Excitation) | Inhibition of inwardly rectifying K+ (Kir) channels via a PLCβ- and PKC-dependent pathway. | nih.govnih.gov |

| Arcuate Nucleus | Neuropeptide Y (NPY) Neurons | Increased spike frequency and membrane depolarization (Strong Excitation) | Activation of nonselective cation channels and the sodium/calcium exchanger. | researchgate.netjneurosci.orgnih.gov |

Influence on Learning and Memory Mechanisms

This compound (NMB) is a bombesin-like peptide present in the central nervous system, including regions crucial for cognitive processes like the hippocampus and cerebral cortex. nih.gov Its signaling pathway involves binding to the this compound receptor (NMBR), a G protein-coupled receptor. nih.govwikipedia.org This binding initiates intracellular signaling cascades that can lead to the activation of the cAMP response element-binding protein (CREB). wikipedia.org The activation of CREB is a well-established molecular mechanism required for long-term memory formation and synaptic plasticity. wikipedia.orgneurosciencenews.com

While the foundational molecular pathways activated by NMB are linked to memory, direct preclinical research detailing NMB's specific role in learning and memory mechanisms is still an emerging field. However, its involvement in related neurological functions has been explored. For instance, NMB signaling has been shown to play a role in emotional processing and fear modulation within the amygdala, a brain region intrinsically linked to the formation of emotional memories. nih.gov Studies have shown that NMB can excite neurons in the central lateral amygdala, which may influence fear-potentiated startle responses. nih.gov Given the interplay between emotion and memory consolidation, this suggests an indirect role for NMB in shaping memory engrams. The precise contribution of NMB signaling to synaptic strengthening and the encoding of contextual or declarative memories remains an area for further investigation. mit.edunih.gov

Metabolic Regulation

This compound signaling plays a significant role in the intricate regulation of metabolism, influencing both energy balance and glucose control. nih.govnih.gov Preclinical studies, particularly those utilizing genetic knockout models, have provided critical insights into these functions.

NMB signaling is implicated in the central control of energy homeostasis. nih.gov The peptide and its receptor are found in tissues critical to energy metabolism, including adipose tissue and skeletal muscle, suggesting a direct role in peripheral energy regulation. physiology.orgnih.gov

Studies involving female mice with a targeted deletion of the this compound receptor (NBR-KO) have demonstrated a clear resistance to obesity induced by a high-fat diet (HFD). physiology.orgnih.gov When fed an HFD for an extended period, these NBR-KO female mice gain significantly less body weight and fat mass compared to their wild-type (WT) counterparts, an effect that is not attributed to differences in food consumption. physiology.orgnih.gov This finding points towards an increase in energy expenditure as the likely mechanism for the observed resistance to obesity. nih.gov In contrast, studies generating nervous-system-specific NMB deficient mice did not find significant alterations in body weight or metabolism under standard or high-fat diets, suggesting that peripheral NMB signaling may be more critical in this context. nih.govnih.gov

Direct application of this compound to L6 myocyte cell lines resulted in lower oxygen consumption coupled with ATP synthesis, indicating that NMB acts directly on skeletal muscle cells to impair mitochondrial function. physiology.orgnih.gov Therefore, the inhibition of NMB-NBR signaling appears to promote changes that favor a more oxidative muscle fiber profile, enhancing the capacity for oxidative phosphorylation, which may contribute to the resistance to diet-induced obesity observed in these animals. physiology.orgnih.gov

Table 1: Metabolic Phenotypes in this compound Receptor Knockout (NBR-KO) Mice This table summarizes key research findings on the metabolic effects observed in mice lacking the this compound receptor compared to wild-type (WT) controls, particularly under a high-fat diet (HFD).

| Parameter | Genotype | Diet | Finding | Reference |

|---|---|---|---|---|

| Body Weight Gain | Female NBR-KO vs. WT | High-Fat Diet | Significantly less weight gain in NBR-KO mice | nih.gov |

| Fat Mass | Female NBR-KO vs. WT | High-Fat Diet | Significantly less fat mass in NBR-KO mice | nih.gov |

| Food Intake | Female NBR-KO vs. WT | High-Fat Diet | No significant difference | physiology.orgnih.gov |

| Skeletal Muscle O₂ Consumption (coupled to ATP synthesis) | Female NBR-KO vs. WT | Standard Diet | Higher in NBR-KO gastrocnemius fibers | physiology.orgconsensus.app |

| ATP-Synthase Protein Levels | Female NBR-KO vs. WT | Standard Diet | Higher in NBR-KO gastrocnemius | physiology.org |

| Mitochondrial Function (in vitro) | L6 Myocytes | N/A | NMB treatment lowered O₂ consumption | physiology.orgnih.gov |

The role of this compound in glucose regulation and insulin (B600854) secretion has been a subject of evolving research with some conflicting findings. Early in vitro studies suggested that bombesin-like peptides, including NMB, could stimulate insulin secretion. nih.gov However, more recent and comprehensive studies using genetically modified mice have challenged this notion. nih.govnih.gov

Research on NBR-KO mice revealed important nuances in glucose homeostasis. Female NBR-KO mice on a standard diet exhibit lower fasting insulinemia and a reduced insulin resistance index compared to wild-type mice, despite having similar fasting glucose levels. nih.govthieme-connect.com Following an oral glucose challenge, both male and female NBR-KO mice show significantly lower insulin serum levels compared to their wild-type counterparts. nih.govthieme-connect.com This suggests that NMB signaling may be involved in regulating insulin secretion, possibly in response to incretins—gut hormones that enhance insulin release after oral glucose intake. nih.govthieme-connect.com

Energy Homeostasis and Expenditure

Gastrointestinal and Smooth Muscle Physiology

This compound is well-established as a regulator of gastrointestinal and smooth muscle function. nih.govnih.gov The peptide and its receptors are found in the gastrointestinal tract. nih.gov One of the primary physiological effects of NMB in the periphery is the contraction of smooth muscle. nih.govnih.gov This action is crucial for gastrointestinal motility, which is the process of moving food through the digestive tract. nih.gov The contractile effects of NMB are part of a broader system of regulation involving various neuropeptides and hormones that control the complex movements of the stomach and intestines required for digestion and absorption. nih.govnih.gov

Regulation of Smooth Muscle Contraction (General and Specific Organs)